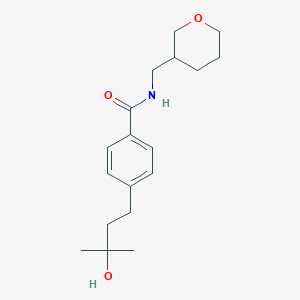

![molecular formula C24H17N5O2 B5500506 2-(4-氧代-3(4H)-喹唑啉基)-N-[3-(2-喹喔啉基)苯基]乙酰胺](/img/structure/B5500506.png)

2-(4-氧代-3(4H)-喹唑啉基)-N-[3-(2-喹喔啉基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide involves complex chemical reactions, including the aminolysis of activated acids and alkylation of potassium salts. One study describes the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which shares structural similarities, through aminolysis and alkylation processes (Berest et al., 2011).

Molecular Structure Analysis

The determination of molecular structures of these compounds utilizes advanced spectroscopic techniques, including NMR and mass spectrometry. The study by Berest et al. (2011) illustrates this approach, determining structures through 1H, 13C NMR, LC-MS, and EI-MS analysis. This detailed analysis is crucial for understanding the compound's potential interactions and functions at the molecular level.

Chemical Reactions and Properties

Chemical properties of compounds in this family are characterized by their interactions and reactions, such as the ability to undergo aminolysis and alkylation. The synthesis pathways involve specific reagents like thionyl chloride or carbonyldiimidazole, highlighting the compound's reactivity and potential for derivatization (Berest et al., 2011).

科学研究应用

抗菌和抗原生动物活性

- 体外和体内评估:合成一系列 N-(取代苯基)-2-[5-(喹喔啉-2-yloxymethyl)-[1,3,4] 恶二唑-2-ylsulfanyl]-乙酰胺,并评估其抗菌和抗原生动物活性。与参考药物相比,先导化合物显示出有希望的抗菌、抗真菌和抗锥虫克鲁兹氏菌活性 (Patel 等,2017)。

抗癌活性

- 合成和生物活性分析:合成了新型 N-环烷基-(环烷基芳基)-2-[(3-R-2-氧代-2H-[1,2,4]三嗪并[2,3-c]喹唑啉-6-基)硫代]乙酰胺,化合物 4.10 显示出显着的抗癌活性,特别是对非小细胞肺癌和 CNS 癌细胞系 (Berest 等,2011)。

组胺 H4 受体逆激动剂

- 支架跳跃方法:鉴定出一系列含喹唑啉的化合物作为有效的组胺 H4 受体 (H4R) 逆激动剂。这些化合物还对组胺 H1 受体表现出亲和力,使其成为具有治疗益处的潜在双作用 H1R/H4R 配体 (Smits 等,2008)。

新型合成和细胞毒性

- 与噻唑和噻二唑片段合成:合成一系列 N-R-2-[(3-R-2-氧代-2H-[1,2,4]三嗪并[2,3-c]喹唑啉-6-基)硫代]乙酰胺,其中化合物 3.1 对结肠癌、黑色素瘤和卵巢癌细胞系显示出显着的抗癌活性 (Kovalenko 等,2012)。

属性

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N5O2/c30-23(14-29-15-26-19-9-2-1-8-18(19)24(29)31)27-17-7-5-6-16(12-17)22-13-25-20-10-3-4-11-21(20)28-22/h1-13,15H,14H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFOZKHGEBNXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Oxo-3(4H)-quinazolinyl]-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

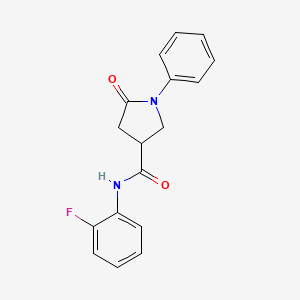

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

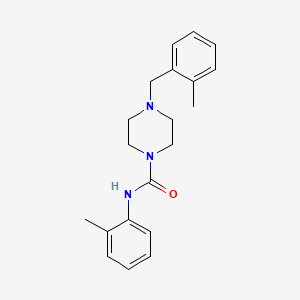

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

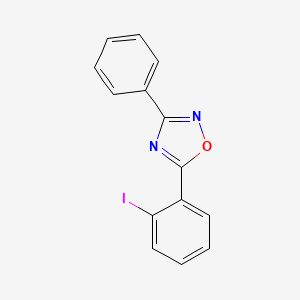

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)

![5-[1-(2-amino-6-methyl-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500484.png)

![7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5500489.png)

![N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5500497.png)